molecular formula C23H17ClN2O2S B2588153 N'-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide CAS No. 301194-93-4

N'-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide

Cat. No.: B2588153
CAS No.: 301194-93-4
M. Wt: 420.91
InChI Key: ZHYSBXZWFCXQQP-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a naphthyl group, and a benzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzenecarboximidamide: This can be achieved by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the naphthyl group: This step involves the coupling of the naphthyl group to the benzenecarboximidamide through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the chlorobenzenesulfonyl group: The final step involves the sulfonylation of the intermediate compound with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated and desulfonylated products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorobenzenesulfonyl)-N-(phenyl)benzenecarboximidamide
  • N’-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide
  • N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide

Uniqueness

N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c24-19-13-15-20(16-14-19)29(27,28)26-23(18-8-2-1-3-9-18)25-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYSBXZWFCXQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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